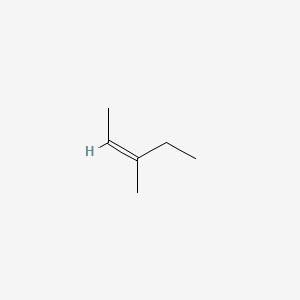

cis-3-Methyl-2-pentene

説明

Contextualization of Alkene Chemistry in Modern Research

Alkene chemistry is a vibrant and continuously evolving field. Alkenes serve as versatile precursors for the synthesis of a vast range of organic molecules, including polymers, pharmaceuticals, and fine chemicals. Modern research in this area focuses on developing novel catalytic systems to achieve highly selective and efficient transformations of alkenes. acs.orgelsevierpure.comresearchgate.net Key areas of investigation include stereoselective and regioselective reactions, which are crucial for the synthesis of complex molecules with specific three-dimensional arrangements. The development of catalysts based on earth-abundant metals and the use of innovative reaction media are also prominent trends, aiming for more sustainable and cost-effective chemical processes. acs.org

Significance of cis-3-Methyl-2-pentene within Branched Alkene Systems

Branched alkenes, such as this compound, are of particular interest due to the structural complexity they introduce into molecules. The position of the double bond and the nature of the alkyl substituents significantly influence the reactivity and physical properties of the compound. This compound, with its trisubstituted double bond and specific stereochemistry, provides a valuable model system for studying the mechanisms of various reactions, including hydroboration, ozonolysis, and metathesis. researchgate.netescholarship.orgredalyc.org Its structure allows for the investigation of steric and electronic effects on reaction outcomes, contributing to a deeper understanding of selectivity in organic synthesis. quora.com

The geometry of the "cis" isomer, where the higher priority groups are on the same side of the double bond, presents unique steric demands compared to its "trans" counterpart. quora.comquora.com This distinction is critical in stereospecific reactions where the spatial arrangement of atoms in the starting material dictates the stereochemistry of the product. quora.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is multifaceted, aiming to elucidate its fundamental chemical behavior and explore its potential applications. Key objectives include:

Mechanistic Studies: Investigating the detailed pathways of reactions involving this compound to understand how factors like catalysts and reaction conditions influence product distribution. For example, studies on its reaction with hypochlorous acid (HOCl) help to clarify the principles of electrophilic addition to alkenes. doubtnut.com

Catalyst Development: Using this compound as a substrate to test the efficacy and selectivity of new catalytic systems, such as those used in olefin metathesis or hydroformylation. acs.orgresearchgate.net

Spectroscopic Characterization: Detailed analysis of its spectral data (NMR, IR, Mass Spectrometry) provides a benchmark for the characterization of related branched alkenes. chemicalbook.comguidechem.com

Synthesis of Novel Compounds: Exploring its use as a starting material in the synthesis of more complex organic molecules.

The data gathered from these studies contributes to the broader understanding of alkene reactivity and aids in the design of more efficient and selective synthetic methodologies.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12 |

| Molecular Weight | 84.16 g/mol scbt.com |

| CAS Number | 922-62-3 scbt.com |

| Appearance | Colorless liquid guidechem.comlabproinc.com |

| Boiling Point | 67-68 °C chemicalbook.com |

| Density | 0.692 g/mL at 20 °C chemicalbook.com |

| Refractive Index | 1.402 (at 20°C) lookchem.com |

| Solubility | Insoluble in water lookchem.comscbt.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-3-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883604 | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-62-3, 922-61-2 | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Cis 3 Methyl 2 Pentene

Direct Synthetic Approaches

Direct synthesis of cis-3-Methyl-2-pentene, a trisubstituted alkene, presents unique challenges due to the need for precise control over stereochemistry. Various methods have been developed to achieve this, ranging from industrial processes involving ethylene (B1197577) to highly specialized laboratory syntheses using alkyne precursors.

Ethylene Oligomerization and Subsequent Transformations for this compound Production

One industrial route to C6 olefins, including isomers of 3-methyl-2-pentene, involves the oligomerization of ethylene. google.comcsic.esgoogle.com Processes like the Alphabutol™ process, which dimerizes ethylene to 1-butene, also produce C6 olefins as by-products. google.com A notable C6 product from ethylene trimerization is 2-ethyl-1-butene (B1580654). google.com This isohexene can be uniquely converted to 3-methyl-2-pentene through a series of reactions. The process involves the etherification of 2-ethyl-1-butene to form an ether, followed by the separation and subsequent decomposition of this ether to yield 3-methyl-2-pentene. google.com This method is advantageous as it can produce 3-methyl-2-pentene that is substantially free of other C6 iso-olefins. google.com

Catalysts play a crucial role in ethylene oligomerization. Nickel-based catalysts, for instance, have been shown to be effective. The selectivity towards different oligomers (e.g., butenes, hexenes) can be influenced by the catalyst structure and reaction conditions. csic.esgoogle.com For example, using a (tBuPBP)NiBr precatalyst with methylaluminoxane (B55162) as a co-catalyst can lead to the formation of C4 through C20 products, while a (PhPBP)NiBr precatalyst is more selective for C4 products. csic.es

Stereoselective Synthesis of (Z)-3-Methyl-2-pentene from Alkyne Precursors

For laboratory-scale synthesis requiring high stereoisomeric purity, alkyne precursors offer a versatile platform for producing (Z)-3-methyl-2-pentene, also known as this compound. redalyc.orgscielo.org.bo One such method involves the reaction of a Grignard reagent, like methylmagnesium iodide, with 2-chloropentan-3-one. redalyc.orgscielo.org.bo This reaction proceeds stereoselectively to yield the (Z)-isomer. redalyc.orgscielo.org.bo

Another approach utilizes the reduction of propargylic alcohols. The reduction of a propargylic alcohol with a modified aluminum hydride reagent, followed by a reaction with iodine, can produce β- or γ-iodoallylic alcohols. redalyc.org These iodo compounds can then react with organocuprates, such as lithium dialkylcuprates (LiR2Cu), to form the desired substituted allylic alcohol with a specific stereochemistry. redalyc.org

Hydroalkylation of alkynes catalyzed by transition metals is another powerful tool. nih.gov Copper hydride-catalyzed hydroalkylation, for example, can produce Z-configured trisubstituted alkenes with high stereo- and regioselectivity. nih.gov This method involves the syn-hydrocupration of an alkyne to create a stereodefined vinylcopper intermediate, which then reacts with an alkyl electrophile. nih.gov

Table 1: Stereoselective Synthesis Methods for (Z)-3-Methyl-2-pentene

| Precursor Type | Reagents | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| α-Chloro-ketone | Methylmagnesium iodide | Chlorohydrin | (Z)-3-Methyl-2-pentene | redalyc.org, scielo.org.bo |

| Propargylic alcohol | Modified aluminum hydride, Iodine, LiR2Cu | Iodoallylic alcohol | Substituted allylic alcohol | redalyc.org |

| Internal alkyne | Copper hydride catalyst, Alkyl electrophile | Vinylcopper intermediate | Z-configured trisubstituted alkene | nih.gov |

Methodological Challenges in Preparing Isomerically Pure Tri- and Tetra-Substituted Alkenes

The synthesis of isomerically pure trisubstituted alkenes like this compound is inherently challenging. redalyc.orgscielo.org.bo Traditional methods such as the Wittig reaction often struggle to deliver high stereoselectivity for highly substituted alkenes. nih.gov Catalytic approaches like olefin metathesis and cross-coupling have emerged as powerful alternatives, but they also face hurdles. nih.govbc.edu

A key problem in catalytic cross-metathesis is the lack of chemoselectivity, leading to side reactions and the formation of byproducts. bc.edu Similarly, in catalytic hydroalkylation, controlling the regio- and stereoselectivity is paramount. nih.govresearchgate.net The development of catalysts that can operate with high efficiency and selectivity for a broad range of substrates remains an active area of research. acs.org For instance, silver-catalyzed hydroalkylation of alkynes has been developed as a method to produce isomerically pure (Z)-alkenes, overcoming some of the limitations of other catalytic systems. acs.org

Isomerization Pathways and Formation of this compound

Isomerization reactions, where one isomer is converted into another, are common in hydrocarbon processing. The formation of this compound can occur through the isomerization of other pentene isomers, a process that is often undesirable when a specific, pure isomer is the target product.

Formation via Isomerization of Related Pentene Isomers under Specific Catalytic Conditions

The isomerization of hexene isomers, including the pentene framework with a methyl substituent, has been studied to understand their equilibrium and thermodynamics. nist.gov Under certain catalytic conditions, such as in the presence of acidic catalysts, 2-methyl-1-pentene (B165372) can isomerize to form a mixture of isomers, including this compound. google.com The presence of a methyl group can influence the selectivity of isomerization on palladium nanoparticle catalysts. frontiersin.org The isomerization of pentene ions in the gas phase also shows complex pathways where different isomers can interconvert. lookchem.com

Strategies for Controlling Isomerization Selectivity to Minimize this compound Formation

Controlling isomerization is critical in processes where a high-purity product is required. google.com For instance, in the production of 2-methyl-2-pentene (B165383), the formation of this compound is problematic due to their very close boiling points, making separation by distillation difficult. google.com

To selectively produce 2-methyl-2-pentene from 2-methyl-1-pentene while avoiding the formation of this compound, precise control of reaction parameters is necessary. google.com This includes maintaining the sulfuric acid catalyst concentration within a specific range (62 to 75 weight percent) and the temperature between 20°F and 80°F. google.com At higher acid concentrations or temperatures, the isomerization becomes less selective, leading to the formation of all isomers, including this compound. google.com Furthermore, removing compounds from the feedstock that could isomerize to this compound, such as 2-ethyl-1-butene, is another effective strategy. google.com

Recent advances in catalysis also offer solutions for contra-thermodynamic isomerization, allowing for the conversion of more stable internal olefins to less stable terminal olefins, which runs counter to the typical equilibrium-driven processes. acs.org This highlights the ongoing efforts to develop highly selective catalytic systems that can control the outcome of isomerization reactions. nih.gov

Table 2: Factors Influencing Isomerization Selectivity

| Parameter | Condition to Minimize this compound | Rationale | Reference |

|---|---|---|---|

| Sulfuric Acid Concentration | 62 - 75 wt% | Higher concentrations lead to non-selective isomerization. | google.com |

| Temperature | 20 - 80 °F | Higher temperatures reduce selectivity. | google.com |

| Feedstock Composition | Removal of precursors like 2-ethyl-1-butene | Prevents the formation of this compound through isomerization. | google.com |

Industrial Contexts and Byproduct Management in Olefin Production

In industrial olefin production, this compound, along with its trans-isomer, is typically not a primary target product but rather a component within mixed C6 olefin streams. These streams often arise as byproducts from large-scale processes such as ethylene oligomerization or butene dimerization. The management of these byproduct streams is crucial for economic efficiency, involving either the separation of valuable isomers or their conversion into desired chemicals.

A significant industrial context for 3-methyl-2-pentene is its generation from byproduct streams of processes designed to produce 1-butene, such as the Alphabutol™ process. google.com This process dimerizes ethylene but also produces a variety of C6 and heavier olefins. The mixed hexenes discharged from this process contain a substantial fraction of isomers that can be further processed. google.com

Table 1: Typical Composition of Mixed Hexene Byproduct from the Alphabutol™ Process

| Component | Weight Percent |

|---|---|

| 3-methyl-1-pentene | 26.0% |

| 1-hexene | 6.5% |

| 2-ethyl-1-butene | 65.0% |

| Other (C6 + C8) | 2.5% |

Data sourced from patent literature describing the process. google.com

The challenge in utilizing these streams is that many downstream applications, such as the synthesis of high-value neo-acids like 2-ethyl-2-methylbutanoic acid, require a very pure olefin precursor. google.comgoogle.com The presence of other C6 olefin isomers can result in an unacceptable mixture of products that is difficult to separate. google.com

To address this, integrated processes have been developed to manage these byproduct streams by converting specific isomers into a more desirable product. One patented method focuses on recovering 2-ethyl-1-butene from mixed hexene streams and converting it into 3-methyl-2-pentene. google.comgoogle.com This multi-step methodology involves:

Etherification : The mixed olefin stream is reacted with methanol. The iso-olefin, 2-ethyl-1-butene, selectively reacts to form 3-methoxy-3-methylpentane. google.comgoogle.com

Separation : The resulting ether is separated from the unreacted linear hexenes and other hydrocarbons, typically through distillation. google.com

Decomposition : The isolated ether is then decomposed back into an olefin and methanol, yielding a product stream predominantly composed of 3-methyl-2-pentene isomers and some remaining 2-ethyl-1-butene. google.comgoogle.com

This process effectively transforms a less desirable byproduct into a valuable feedstock, demonstrating a sophisticated approach to byproduct management in olefin production. The final product is substantially free of other C6 olefins, making it a suitable precursor for further chemical synthesis. google.comgoogle.com

Table 2: Purity of Recovered Olefin Product after Etherification-Decomposition

| Component | Purity Percentage |

|---|---|

| 3-methyl-2-pentene (two isomers) | 94.90% |

| 2-ethyl-1-butene | 5.01% |

| Total Desired Olefins | 99.91% |

Data reflects product purity from an integrated process described in patent literature. google.com

Furthermore, C6 olefins including 3-methyl-2-pentene are known components of gasoline, indicating their presence in refinery streams derived from processes like fluid catalytic cracking. nih.govt3db.ca The isomerization of C6 olefins is also a key process in the production of other important chemicals. For instance, the synthesis of isoprene (B109036) can involve the dimerization of propylene (B89431) to 2-methyl-1-pentene, which is then isomerized to 2-methyl-2-pentene before being pyrolyzed. onepetro.org Managing the reaction conditions to favor the desired isomer while minimizing others, like 3-methyl-2-pentene, is a critical aspect of process control.

Stereochemical Considerations and Isomerism of Cis 3 Methyl 2 Pentene

Fundamental Principles of Geometric Isomerism in Alkenes

Geometric isomerism in alkenes is a direct consequence of the planar nature of the carbon-carbon double bond and the prevention of free rotation around it. msu.edu This rigidity means that if the groups attached to the double-bonded carbons are different, they can be arranged in space in distinct ways, leading to different isomers. sparkl.meunizin.org For geometric isomerism to occur, each carbon atom of the double bond must be attached to two different groups. dalalinstitute.commasterorganicchemistry.com

To differentiate between geometric isomers, chemists employ specific nomenclature systems: the cis/trans system and the more comprehensive E/Z system.

Cis/Trans Nomenclature: This system is typically used for disubstituted alkenes where two of the substituent groups are identical. dalalinstitute.com If the identical or highest-priority groups are on the same side of the double bond, the isomer is designated as cis. leah4sci.com Conversely, if they are on opposite sides, it is termed trans. leah4sci.com

E/Z Nomenclature: For more complex alkenes with three or four different substituents, the E/Z notation is used. masterorganicchemistry.comwikipedia.org This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, where priority is assigned to the groups attached to each carbon of the double bond based on atomic number. wikipedia.org

If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is labeled Z (from the German zusammen, meaning "together"). wikipedia.orgucalgary.ca

If the higher-priority groups are on opposite sides, the isomer is labeled E (from the German entgegen, meaning "opposite"). wikipedia.orgucalgary.ca

It is important to note that while Z often corresponds to cis and E to trans, this is not always the case, as the two systems are based on different criteria (group similarity versus CIP priority). masterorganicchemistry.comucalgary.ca

3-Methyl-2-pentene exists as two geometric isomers: cis-3-methyl-2-pentene and trans-3-methyl-2-pentene (B1580960).

Structure: In this compound, the two methyl groups attached to the double bond are on the same side. In the trans isomer, they are on opposite sides. According to the E/Z naming system, this compound is also known as (Z)-3-methyl-2-pentene, and trans-3-methyl-2-pentene is (E)-3-methyl-2-pentene. reddit.com

Physical Properties: Geometric isomers generally exhibit different physical properties. For instance, trans alkenes are often more stable than their cis counterparts due to reduced steric strain. leah4sci.com This difference in stability is reflected in their physical properties.

| Property | This compound | trans-3-Methyl-2-pentene |

|---|---|---|

| Boiling Point | 67-68 °C chemicalbook.com | 70-72 °C sigmaaldrich.com |

| Density | 0.692 g/mL at 20 °C chemicalbook.com | 0.696 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | 1.40 labproinc.com | 1.405 (n20/D) sigmaaldrich.com |

Stability: Trans isomers are generally more stable than cis isomers due to less steric hindrance. In this compound, the proximity of the two alkyl groups (methyl and ethyl) on the same side of the double bond leads to steric strain, making it less stable than the trans isomer where these groups are further apart.

Stereochemical Influences on Chemical Reactivity

The stereochemistry of an alkene significantly influences its reactivity in various chemical reactions, particularly in addition reactions where new stereocenters can be formed.

Epoxidation is a reaction where an alkene reacts with a peroxy acid to form an epoxide. This reaction is stereospecific, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the product. chemistrysteps.comwikipedia.org

A cis-alkene will yield a cis-epoxide, where the substituents on the epoxide ring are on the same side. chemistrysteps.com

A trans-alkene will result in a trans-epoxide, with substituents on opposite sides of the ring. chemistrysteps.com

The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom from the peroxy acid is delivered to the same face of the double bond. wikipedia.org The rate of epoxidation is also influenced by the electron density of the alkene; more electron-rich alkenes react faster. wikipedia.org

Hydrohalogenation is an electrophilic addition reaction where a hydrogen halide (like HBr or HCl) adds across the double bond of an alkene. chemistrysteps.com The stereochemical outcome of this reaction depends on the mechanism.

Carbocation Intermediate: The reaction typically proceeds through a carbocation intermediate. chadsprep.com Since carbocations are planar, the halide ion can attack from either face of the carbocation. chadsprep.comchemistrysteps.com

Lack of Stereoselectivity: For simple alkenes that form an achiral product or a racemic mixture, the addition of hydrogen halides is generally not stereoselective. chemistrysteps.commasterorganicchemistry.com This means that both syn-addition (addition to the same side) and anti-addition (addition to opposite sides) can occur, leading to a mixture of stereoisomeric products if new chiral centers are formed. msu.edu

Product Formation: When 3-methyl-2-pentene reacts with HBr in the presence of peroxide (which leads to anti-Markovnikov addition), the product formed has two chiral centers. This results in the formation of four possible stereoisomers. shaalaa.comtardigrade.in

In contrast to the non-stereoselective hydrohalogenation, some electrophilic additions are highly stereospecific. A prime example is the bromination of alkenes.

Bromonium Ion Intermediate: The addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate. ladykeanecollege.edu.in This intermediate is formed when the bromine atom adds to both carbons of the double bond simultaneously.

Anti-Addition: The nucleophilic bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the initial bromine addition. This results in a net anti-addition of the two bromine atoms across the double bond. ladykeanecollege.edu.inchemtube3d.com

Stereospecificity: This mechanism is stereospecific. For example, the bromination of cis-2-butene (B86535) yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromobutane, while the bromination of trans-2-butene gives the meso compound (2R,3R)- and (2S,3S)-2,3-dibromobutane. msu.edu This demonstrates that the stereochemistry of the starting alkene dictates the stereochemistry of the product.

Advanced Spectroscopic Characterization Techniques for Cis 3 Methyl 2 Pentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including cis-3-Methyl-2-pentene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR Applications in Probing Proton Environments and Connectivity

Proton (¹H) NMR spectroscopy is instrumental in defining the number of different proton environments and their connectivity within a molecule. For this compound, the ¹H NMR spectrum displays distinct signals corresponding to the different sets of non-equivalent protons.

The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons attached to the sp²-hybridized carbons of the double bond (vinylic protons) are deshielded due to the anisotropic magnetic field generated by the π electrons and thus appear at a lower field (higher ppm value) compared to protons on sp³-hybridized carbons. libretexts.org The multiplicity, or splitting pattern, of each signal arises from spin-spin coupling between neighboring non-equivalent protons and follows the n+1 rule, where 'n' is the number of adjacent protons. libretexts.orgoregonstate.edu

Key ¹H NMR Features for this compound :

Vinylic Proton: The hydrogen on the C2 carbon typically appears as a quartet due to coupling with the three protons of the methyl group at C1. chegg.com

Methyl Protons (C1): These protons appear as a doublet, being split by the single vinylic proton at C2. chegg.com

Methylene (B1212753) Protons (C4): These protons are adjacent to the C3 methyl group and the C5 methyl group. Their signal will be a quartet due to coupling with the C5 methyl protons.

Methyl Protons (C3-Methyl): This methyl group is attached to the double bond and does not have any adjacent protons, thus it appears as a singlet. chegg.com

Methyl Protons (C5): These protons will appear as a triplet, split by the two methylene protons at C4.

The coupling constants (J-values) provide further structural information. For instance, the coupling between vinylic protons in a cis configuration typically ranges from 6-14 Hz, which is smaller than the 11-18 Hz range observed for trans isomers. libretexts.org

**Interactive Data Table: Predicted ¹H NMR Data for *this compound***

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Vinylic H (on C2) | ~5.2-5.4 | Quartet |

| Methyl H (on C1) | ~1.6 | Doublet |

| Methylene H (on C4) | ~2.0 | Quartet |

| Methyl H (on C3) | ~1.6 | Singlet |

| Methyl H (on C5) | ~0.9 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR for Elucidating Carbon Skeleton and Functional Group Information

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the broadband-decoupled ¹³C NMR spectrum.

The chemical shifts of carbon atoms are primarily influenced by their hybridization state and the electronegativity of attached groups. Carbons involved in a double bond (sp² hybridized) are significantly deshielded and appear at lower fields (100-150 ppm) compared to sp³ hybridized carbons (10-50 ppm). libretexts.orgdocbrown.info This clear distinction allows for the ready identification of the alkene functionality.

For this compound, the two sp² carbons of the double bond will have distinct chemical shifts. The carbon atom at the 3-position, being more substituted, will generally appear at a lower field than the carbon at the 2-position. The sp³ carbons of the methyl and ethyl groups will resonate at higher fields. The chemical shifts of the methyl carbons can also be subtly influenced by their stereochemical relationship to other groups in the molecule. docbrown.info

**Interactive Data Table: Predicted ¹³C NMR Data for *this compound***

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~115-125 |

| C3 | ~130-140 |

| C1 | ~10-15 |

| C4 | ~20-30 |

| C3-Methyl | ~15-25 |

| C5 | ~10-15 |

Note: These are approximate ranges and can be influenced by experimental conditions.

Utilization of Two-Dimensional NMR Techniques for Complex Structure Elucidation

For more complex derivatives of this compound or in cases of signal overlap in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals within the same spectrum or between different types of spectra, providing unambiguous assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows which protons are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton at C2 and the methyl protons at C1, as well as between the methylene protons at C4 and the methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is extremely useful for assigning carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity of quaternary carbons (like C3 in this compound) which have no attached protons and are therefore not observed in an HSQC spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are highly sensitive to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy for Identifying Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the alkene functional group in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Characteristic IR Absorptions for this compound :

=C-H Stretch: The stretching vibration of the C-H bond on the sp² carbon appears at a frequency just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. orgchemboulder.comlibretexts.org This is a diagnostic peak for the presence of a C=C double bond with attached hydrogens. orgchemboulder.comlibretexts.org

C=C Stretch: The stretching vibration of the carbon-carbon double bond itself gives rise to an absorption in the range of 1640-1680 cm⁻¹. orgchemboulder.compressbooks.pub For a trisubstituted alkene like this compound, this peak is expected to be in the 1665-1675 cm⁻¹ range. spcmc.ac.in The intensity of this absorption can be variable and is sometimes weak. spcmc.ac.in

=C-H Bend: The out-of-plane bending (wagging) vibrations of the =C-H bond occur in the 1000-650 cm⁻¹ region, which is part of the fingerprint region. orgchemboulder.comspcmc.ac.in For a cis-disubstituted alkene pattern, a characteristic absorption is often observed around 675-730 cm⁻¹.

The presence of sp³ C-H bonds from the methyl and ethyl groups will also give rise to strong stretching absorptions just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range. pressbooks.pub

**Interactive Data Table: Characteristic IR Absorptions for *this compound***

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3000-3100 | Medium |

| C-H Stretch (sp³) | 2850-2975 | Strong |

| C=C Stretch | 1665-1675 | Weak to Medium |

| =C-H Bend (out-of-plane) | ~675-730 | Medium to Strong |

Matrix Isolation Infrared Spectroscopy for Reaction Intermediate Characterization

Matrix isolation is a powerful technique used to study reactive species. acs.orgresearchgate.net A molecule of interest, such as this compound, is co-deposited with a large excess of an inert gas (like argon or nitrogen) onto a very cold surface (typically below 20 K). acs.org This traps individual molecules in a rigid, inert "matrix," preventing them from reacting with each other.

This technique is particularly useful for studying the mechanisms of reactions involving alkenes, such as ozonolysis. researchgate.netuc.eduacs.org By introducing a reagent like ozone to the matrix-isolated alkene, it is possible to generate and spectroscopically characterize transient intermediates, such as primary ozonides and Criegee intermediates, which are too unstable to be observed under normal conditions. acs.orgresearchgate.net Subsequent controlled annealing (warming) of the matrix or photolysis with specific wavelengths of light can induce further reactions, allowing the entire reaction pathway to be mapped out step-by-step through changes in the IR spectrum. acs.orgresearchgate.net Studies on the ozonolysis of (Z)-3-methyl-2-pentene using this method have provided evidence for the formation of the primary ozonide and tentatively the secondary ozonide. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, providing data that is complementary to infrared (IR) spectroscopy. The C=C stretching frequency is a key diagnostic feature in the Raman spectra of alkenes. For olefins with one or more terminal double bonds, this band appears around 1640 cm⁻¹. However, the frequency increases as the number of substituents around the double bond increases. acs.org For instance, trisubstituted olefins like 2-methyl-2-pentene (B165383) exhibit their C=C stretching band at a higher wavenumber, around 1675 cm⁻¹. acs.org The C–H stretching region of the Raman spectrum, between 2800 and 3050 cm⁻¹, provides further structural information by revealing the presence of -CH₃, -CH₂–, and >CH groups. acs.org Analysis of Raman spectra, often in conjunction with theoretical calculations, allows for a detailed assignment of the vibrational modes of this compound. acs.orgresearchgate.net

| Raman Characteristic Bands for Olefins | Wavenumber (cm⁻¹) |

| Terminal C=C stretch | ~1640 |

| Trisubstituted C=C stretch (e.g., 2-methyl-2-pentene) | ~1675 |

| CH₂ symmetric stretch | ~2850 |

| CH₃ symmetric stretch | ~2872 |

| CH stretch | ~2911 |

| CH₂ asymmetric stretch | ~2932 |

| CH₃ asymmetric stretch | ~2958 |

This table is based on data for various olefins and provides a general reference for interpreting the Raman spectrum of this compound. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

In mass spectrometry, a molecule is ionized, often by a high-energy beam of electrons, which can cause the resulting molecular ion to break apart into smaller, charged fragments. uzh.ch The molecular weight of this compound is 84.16 g/mol . nih.govscbt.com The mass spectrum of an alkene like this compound will show a molecular ion peak (M+) at an m/z value corresponding to its molecular weight. uni-saarland.depressbooks.pub However, this peak can sometimes be weak due to extensive fragmentation. uni-saarland.describd.com

The fragmentation of alkenes is characterized by specific cleavage patterns. A common fragmentation pathway is allylic cleavage, which leads to the formation of a stable allyl carbocation. uni-saarland.describd.com For this compound, the loss of a methyl group (CH₃, 15 mass units) or an ethyl group (C₂H₅, 29 mass units) from the molecular ion would result in significant fragment ions. pressbooks.pub For example, the mass spectrum of the isomeric 2-hexene (B8810679) shows a prominent peak corresponding to the loss of a methyl group. pressbooks.pub The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. pressbooks.pub

Interactive Data Table: Predicted Fragmentation of this compound

| Molecular Ion (M+) m/z | Neutral Fragment Lost | Mass of Neutral Fragment | Fragment Ion m/z |

| 84 | CH₃• (methyl radical) | 15 | 69 |

| 84 | C₂H₅• (ethyl radical) | 29 | 55 |

This table illustrates potential fragmentation pathways based on general principles of mass spectrometry for alkenes.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uzh.chuni-saarland.de While standard mass spectrometry can determine the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. uni-saarland.de For this compound, which has a molecular formula of C₆H₁₂, its exact mass is 84.093900383 Da. nih.govlookchem.com HRMS can measure this mass with high precision, confirming the molecular formula and ruling out other possibilities. uni-saarland.de

Chemical ionization (CI) is a "softer" ionization technique compared to electron ionization (EI). uni-saarland.de In CI-MS, a reagent gas is introduced into the ion source, leading to less fragmentation and often a more prominent molecular ion or a protonated molecule peak ([M+H]+). uni-saarland.de This technique is particularly useful for confirming the molecular weight when the molecular ion is absent in the EI spectrum. uni-saarland.de CI-MS can be employed in reaction studies involving this compound to identify products and intermediates with greater certainty, as the reduced fragmentation simplifies the resulting mass spectra. copernicus.orgcopernicus.org For example, in studies of atmospheric chemistry, CI-MS is used to detect and quantify oxygenated volatile organic compounds formed from the oxidation of alkenes. copernicus.org

Other Advanced Analytical and Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. core.ac.uk This method is ideal for analyzing complex mixtures containing volatile compounds like this compound. core.ac.ukshimadzu.com In GC-MS, the components of a mixture are first separated in a capillary column based on their boiling points and interactions with the stationary phase. permapure.comvurup.sk As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. vurup.sk

This compound has been identified as a component of gasoline using GC-MS. shimadzu.com The retention time from the gas chromatogram provides one level of identification, which is then confirmed by the mass spectrum. shimadzu.compermapure.com Different isomers of methyl-pentene will have slightly different retention times, allowing for their separation and individual identification. vurup.skchalmers.se For instance, GC-MS analysis can distinguish between this compound and its trans isomer. chalmers.se

Interactive Data Table: GC-MS Identification of this compound

| Analytical Parameter | Value | Reference |

| Retention Time (example) | 6.719 min | shimadzu.com |

| Molecular Weight | 84.16 g/mol | nih.govscbt.com |

| Molecular Formula | C₆H₁₂ | nih.govscbt.com |

Note: Retention time is dependent on the specific GC column and conditions used.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing polymers. resolvemass.ca The method separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca When a polymer solution passes through a column packed with porous gel, larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution path, resulting in a separation by size. resolvemass.casepscience.com This technique is crucial for determining the molecular weight distribution of a polymer, which significantly influences its physical properties such as strength, melt flow, and brittleness. hpst.cz

In the context of polymers derived from alkenes, such as polyolefins, GPC is an indispensable tool for quality and process control in manufacturing. chromatographyonline.com For instance, the polymerization of a monomer like a derivative of this compound would result in a population of polymer chains with varying lengths. GPC analysis provides key parameters to describe this distribution:

Weight Average Molecular Weight (Mw): This average is more sensitive to the presence of high molecular weight chains.

Number Average Molecular Weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which quantifies the breadth of the molecular weight distribution. researchgate.net A PDI value of 1.0 indicates a monodisperse sample where all chains are of equal length, while higher values indicate a broader distribution. mdpi.com

The determination of these parameters is vital. For example, in the production of polyethylene, a narrow PDI can lead to improved physical properties. chromatographyonline.com GPC analysis is typically performed at elevated temperatures for polyolefins to ensure they remain dissolved in a suitable solvent like 1,2,4-trichlorobenzene (B33124) (TCB). chromatographyonline.com

Below is a data table representing typical results from a GPC analysis of two different batches of a hypothetical polymer derived from a this compound monomer, illustrating how the technique reveals differences in the polymerization outcome.

Table 1: GPC Analysis of Poly(this compound derivative) Batches This table is interactive. You can sort the data by clicking on the column headers.

| Batch ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Time (min) |

|---|---|---|---|---|

| PB-001 | 32,880 | 67,350 | 2.05 | 15.2 |

| PB-002 | 34,150 | 35,520 | 1.04 | 18.5 |

| PB-003 | 45,500 | 98,200 | 2.16 | 14.8 |

MALDI-TOF Mass Spectrometry in Macromolecular Analysis

In the analysis of a polymer derived from a monomer like this compound, MALDI-TOF MS can provide data that is complementary to GPC. While GPC measures the hydrodynamic volume distribution, MALDI-TOF resolves individual oligomer chains, providing precise mass information. mdpi.com The process involves co-crystallizing the polymer sample with a UV-absorbing matrix. A laser pulse desorbs and ionizes the matrix and analyte molecules, and the resulting ions are accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for the construction of a detailed mass spectrum. shimadzu.com

A key application is the confirmation of end-group fidelity after a polymerization or polymer modification reaction. sigmaaldrich.com For example, the spectrum of a polymer will show a series of peaks, where each adjacent peak corresponds to a difference of one monomer unit. The absolute mass of each peak can be used to confirm the masses of the initiator fragment and the terminating group at the ends of the polymer chain. mdpi.comresearchgate.net

The following table presents hypothetical MALDI-TOF MS data for a low molecular weight polymer of a this compound derivative, initiated with a fragment of mass 57.15 Da and terminated with a hydrogen atom (1.01 Da). The repeating monomer unit (this compound derivative) has a mass of 84.16 Da.

Table 2: MALDI-TOF MS Data for a Poly(this compound derivative) Oligomer This table is interactive. You can sort the data by clicking on the column headers.

| Number of Monomer Units (n) | Theoretical m/z | Observed m/z | Ion Formula |

|---|---|---|---|

| 5 | 478.96 | 478.95 | [Initiator + (Monomer)5 + H + Na]+ |

| 6 | 563.12 | 563.11 | [Initiator + (Monomer)6 + H + Na]+ |

| 7 | 647.28 | 647.29 | [Initiator + (Monomer)7 + H + Na]+ |

| 8 | 731.44 | 731.43 | [Initiator + (Monomer)8 + H + Na]+ |

| 9 | 815.60 | 815.61 | [Initiator + (Monomer)9 + H + Na]+ |

| 10 | 899.76 | 899.75 | [Initiator + (Monomer)10 + H + Na]+ |

(Note: Masses are calculated as [Initiator Mass + n * Monomer Mass + End Group Mass + Adduct Ion Mass]. Here, Na+ (22.99 Da) is the adduct ion.)

UV-Vis Spectroscopy in Quantitative Analytical Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org It is widely used for the quantitative determination of the concentration of an absorbing species in solution. azooptics.com This is based on the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution. libretexts.org

The relationship is expressed as: A = εbc where:

A is the absorbance (unitless).

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a particular wavelength (M-1cm-1).

b is the path length of the sample cell, typically 1 cm.

c is the concentration of the compound (M).

For a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several samples of known concentration at the wavelength of maximum absorbance (λmax). libretexts.org The λmax is a characteristic feature of a compound where it exhibits its highest light absorption. azooptics.com For simple, non-conjugated alkenes like this compound, the electronic transition (π → π*) occurs at high energy, resulting in a λmax in the far UV region, typically below 200 nm. nist.gov For example, the structurally similar isomer cis-4-Methyl-2-pentene shows a λmax around 190-195 nm. nist.gov Due to the absorption of many common solvents and atmospheric oxygen in this region, such measurements require specialized instrumentation and a solvent with a suitable UV cutoff. libretexts.org

The table below provides an example of data that would be used to construct a Beer-Lambert Law calibration curve for the quantitative analysis of a this compound derivative in a suitable solvent.

Table 3: Calibration Data for Quantitative UV-Vis Analysis This table is interactive. You can sort the data by clicking on the column headers.

| Sample ID | Concentration (mol/L) | Absorbance at λmax |

|---|---|---|

| Standard 1 | 1.0 x 10-5 | 0.15 |

| Standard 2 | 2.0 x 10-5 | 0.30 |

| Standard 3 | 4.0 x 10-5 | 0.60 |

| Standard 4 | 6.0 x 10-5 | 0.90 |

| Standard 5 | 8.0 x 10-5 | 1.20 |

Computational and Theoretical Investigations of Cis 3 Methyl 2 Pentene

Quantum Chemical Calculations

Quantum chemical calculations, which solve the fundamental equations of quantum mechanics for a given molecular system, are a cornerstone of modern chemical research. These methods offer insights that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) has become a widely used method for studying alkenes due to its favorable balance of computational cost and accuracy. DFT calculations have been applied to understand the reaction mechanisms and energetics involving cis-3-Methyl-2-pentene.

Atmospheric chemistry is a key area where DFT has been applied. For instance, DFT calculations using the B3LYP functional and a 6-31G(d) basis set have been employed to develop Quantitative Structure-Activity Relationship (QSAR) models that predict the reaction rate constants of alkenes, including this compound, with hydroxyl radicals (•OH) and ozone (O₃). researchgate.net These models rely on quantum chemical descriptors calculated from the ground-state alkenes and the energy-rich transition states of their degradation processes. researchgate.net

In the field of catalysis, periodic DFT calculations have been used to investigate the conversion of CO₂ to light olefins over zeolite catalysts. acs.org In these studies, this compound is identified as a secondary product formed through the skeletal rearrangement of other hexene isomers. acs.org Such calculations, using functionals like PBE with Grimme D3 dispersion corrections, help to rationalize product selectivity based on the stability of intermediates within the zeolite pores. acs.org Furthermore, DFT has been used to compute the adsorption enthalpies (ΔHads) of C6 olefin isomers, including this compound, within various nanoporous materials like metal-organic frameworks (MOFs) and zeolites, revealing how the framework influences isomer stability. acs.orgepfl.ch For example, in FAU zeolite, the ΔHads for this compound was calculated to be -30.8 kJ/mol. acs.org

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for electronic structure calculations. These methods are crucial for benchmarking and for systems where DFT may be less reliable.

The photosensitized oxidation of this compound within the framework of Na-ZSM-5 zeolites has been a subject of such high-level investigations. researchgate.netresearchgate.net Ab initio molecular orbital calculations are employed to understand how the electrostatic interactions within the zeolite nanocavities influence the reaction. researchgate.net In a broader context, ab initio calculations have been used to study the behavior of molecular oxygen (O₂) in models of aluminosilicate (B74896) active sites, which are relevant to oxidation reactions on zeolite surfaces. researchgate.net These studies involve calculating the triplet-singlet energy gap and modeling the interaction of O₂ with the active sites to understand the source of oxidative efficiency. researchgate.net

For complex catalytic systems, ab initio molecular dynamics (MD) simulations, performed with software packages like CP2K, can be used to model the dynamic behavior of reactants and intermediates at reaction temperatures. acs.org These simulations provide a more realistic picture than static calculations by including thermal motion and exploring the potential energy surface dynamically. acs.org

The accuracy of any quantum chemical calculation is critically dependent on the chosen level of theory, which includes both the method (e.g., DFT, ab initio) and the basis set, as well as the procedures used for geometry optimization.

A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost. In studies of alkene ozonolysis, for example, the dunning correlation-consistent basis set aug-cc-pVTZ has been used with the B3LYP functional for high-accuracy geometry optimizations and frequency determinations. rsc.org For less demanding QSAR studies involving this compound, the 6-31G(d) basis set has been deemed sufficient. researchgate.net

Geometry optimization procedures are algorithms used to find the lowest energy structure of a molecule or transition state. For periodic systems like zeolites, a conjugate gradient method is often used to find the optimized geometries. acs.org The precision of these optimizations is controlled by convergence criteria; for example, an electronic self-consistent cycle threshold might be set to 10⁻⁵ eV. acs.org For modeling reactions, it is also crucial to accurately locate the transition state structure. This is followed by Intrinsic Reaction Coordinate (IRC) calculations, which map the path from the transition state downhill to the reactants and products, confirming the connection. rsc.org In studies of intermolecular interactions, such as an alkene within a zeolite, corrections for Basis Set Superposition Error (BSSE) are sometimes applied during geometry optimization to obtain more reliable interaction energies. researchgate.net

Transition State Analysis and Potential Energy Surfaces

Understanding a chemical reaction requires characterizing not just the stable reactants and products, but also the high-energy transition states that connect them. The analysis of transition states and the broader potential energy surface provides deep mechanistic insights.

The epoxidation of alkenes is a fundamental reaction in organic synthesis. Computational studies have been vital in elucidating the mechanism of this reaction. For the epoxidation of alkenes by reagents such as dioxiranes and peracids, theoretical calculations have consistently supported a concerted mechanism that proceeds through a spiro transition state . nih.govacs.org140.122.64

In this geometry, the plane of the three-membered dioxirane (B86890) ring (or similar peroxy-acid group) is oriented perpendicular to the C=C double bond of the alkene. researchgate.net DFT calculations, particularly at the B3LYP level, have shown that this spiro geometry is significantly lower in energy than a competing planar transition state. nih.govacs.org For the epoxidation of ethylene (B1197577) with dimethyldioxirane, the planar transition state was found to be 7.4 kcal/mol higher in energy than the spiro transition state, indicating the spiro path is strongly preferred. nih.gov This transition state model has been successfully used to qualitatively and quantitatively model the enantioselectivity of asymmetric epoxidation reactions. nih.govacs.org While specific studies on this compound are not highlighted, this spiro geometry is the generally accepted transition state for the epoxidation of this class of alkenes. nih.govacs.org

A potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. Mapping the PES is essential for understanding the complete reaction mechanism, including identifying all possible intermediates, products, and the transition states that connect them. osti.gov

For complex, multi-step reactions, such as the atmospheric ozonolysis of alkenes, mapping the PES is crucial. rsc.org Computational methods are used to locate all stationary points (reactants, primary ozonides, transition states, and products) on the surface. rsc.org The pathways connecting these points are then traced using methods like IRC calculations, which follow the steepest descent path from a transition state. rsc.org This allows for a complete description of the reaction, revealing, for example, how the initial primary ozonide fragments into different Criegee intermediates and carbonyl compounds. rsc.org

PES analysis can also uncover more complex phenomena, such as reaction pathway bifurcations, where a single transition state leads to two different products. nih.gov The exploration of the PES is also critical in catalysis, where the surface can be modified by the presence of a catalyst, such as the acidic sites within a zeolite. acs.org Static calculations of points on the PES, such as the adsorption energies of intermediates, can offer initial insights, but a fuller understanding requires mapping the pathways between them. acs.orgosti.gov

Kinetic and Mechanistic Modeling

Computational chemistry provides powerful tools to investigate the complex reaction kinetics and mechanisms of molecules like this compound. Through theoretical modeling, researchers can gain insights into reaction pathways, determine the rates of various chemical processes, and predict thermochemical properties that are difficult or impossible to measure experimentally.

Master Equation Modeling for Elucidating Reaction Kinetics

Master equation (ME) modeling is a cornerstone of computational kinetics, used to describe the time evolution of a system of reacting molecules over a complex potential energy surface (PES). This approach is particularly crucial for understanding pressure-dependent and temperature-dependent reaction kinetics, such as those occurring in combustion and atmospheric chemistry.

The core of ME modeling lies in solving a set of one-dimensional integral-differential equations that describe the population of molecules at different energy levels. The model accounts for collisional energy transfer between the reacting molecule and a bath gas, as well as the microscopic, energy-dependent rate constants for isomerization and dissociation reactions. acs.org By simulating the competition between collisional stabilization and chemical reaction, the master equation can predict phenomenological rate coefficients that are directly comparable to experimental measurements. rsc.org

For alkenes like pentene isomers, ME analysis is frequently coupled with Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate microcanonical rate constants. osti.gov The necessary inputs for these calculations, such as molecular geometries, vibrational frequencies, and barrier heights on the potential energy surface, are typically obtained from high-level quantum chemistry calculations. osti.gov

Theoretical Prediction of Rate Constants and Thermochemical Parameters

Theoretical chemistry allows for the ab initio prediction of rate constants and thermochemical parameters, providing data that is essential for kinetic modeling. These calculations are often performed using sophisticated quantum chemical methods.

Rate Constants: The prediction of rate constants for elementary reactions typically involves calculating the potential energy surface for the reaction. Transition State Theory (TST) and its variational forms (VTST) are commonly used to compute the rate constants from the properties of the reactants and the transition state structure. acs.org For reactions involving light particles like hydrogen atoms, quantum mechanical tunneling effects are often included in the calculations. acs.org

Theoretical studies on the reactions of hydrogen atoms with various C2-C5 alkenes have provided a hierarchical set of rate constants for addition and abstraction reactions. acs.org These studies utilize high-level electronic structure methods to obtain accurate barrier heights and reaction enthalpies, which are then used in the rate constant calculations. acs.org For a molecule like this compound, theoretical predictions would focus on H-atom abstraction from different allylic and vinylic sites, as well as H-atom addition to the double bond.

Thermochemical Parameters: Thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) are fundamental for understanding chemical reactivity and equilibrium. nist.gov These parameters can be calculated with high accuracy using computational methods like the Benson group additivity method or high-level ab initio calculations. nist.govacs.org The Benson method, for example, estimates thermochemical properties by summing the contributions of individual molecular groups. nist.gov

For this compound, theoretically determined thermochemical data are available and crucial for kinetic models. Generally, for acyclic alkenes, trans isomers are thermochemically more stable than their cis counterparts due to reduced steric strain. wikipedia.org This is reflected in a less exothermic heat of combustion for the trans isomer. wikipedia.org

Below are tables with computationally derived and experimentally determined thermochemical properties for this compound.

Table 1: Gas Phase Thermochemistry Data for this compound This interactive table provides key thermochemical values for the compound in the gas phase.

| Property | Value | Units | Source |

| Formula | C₆H₁₂ | nist.gov | |

| Molecular Weight | 84.1595 | g/mol | nist.gov |

| Standard Enthalpy of Formation (ΔfH°gas) | -61.2 ± 1.2 | kJ/mol | nist.gov |

| Standard Entropy (S°gas) | 358.5 ± 2.1 | J/mol·K | nist.gov |

| Ionization Energy (IE) | 8.42 | eV | chemeo.com |

Data sourced from the NIST Chemistry WebBook and other chemical property databases. nist.govchemeo.com

Table 2: Ideal Gas Heat Capacity (Cp,gas) for this compound This interactive table shows the change in ideal gas heat capacity with temperature.

| Temperature (K) | Cp,gas (J/mol·K) | Source |

| 298.15 | 137.9 | nist.gov |

| 300.00 | 138.6 | nist.gov |

| 400.00 | 168.3 | nist.gov |

| 500.00 | 194.2 | nist.gov |

| 600.00 | 216.7 | nist.gov |

| 700.00 | 236.3 | nist.gov |

| 800.00 | 253.3 | nist.gov |

| 900.00 | 268.1 | nist.gov |

| 1000.00 | 281.0 | nist.gov |

Data sourced from the NIST Chemistry WebBook. nist.gov

Environmental and Atmospheric Chemical Significance of Cis 3 Methyl 2 Pentene

Contribution to Volatile Organic Compound (VOC) Emissions

Atmospheric VOC inventories, which are critical tools for air quality modeling and regulation, categorize hundreds of chemical species from numerous sources. While highly detailed inventories may list specific isomers like cis-3-Methyl-2-pentene, it is more commonly grouped with other hexene isomers or under a general "C6 alkenes" category. These compounds are known constituents of emissions from both anthropogenic and biogenic sources. Anthropogenic sources are significant contributors and include vehicular exhaust from the incomplete combustion of gasoline and diesel, as well as evaporative emissions from fuel systems. Industrial processes, such as petroleum refining and the use of solvents, also release a complex mixture of hydrocarbons, including various C6 alkenes, into the atmosphere.

Source apportionment studies utilize receptor models to identify and quantify the sources of ambient air pollutants by analyzing the chemical composition of air samples. These studies often identify source profiles characterized by specific ratios of VOCs. For C6 alkenes like this compound, key identified sources typically include:

Vehicular Exhaust: A major source in urban environments, characterized by a wide range of hydrocarbons.

Fuel Evaporation: Evaporative losses from gasoline, which contains a mixture of alkanes, alkenes, and aromatic compounds.

Industrial Emissions: Releases from petrochemical plants, refineries, and other industrial facilities that produce or use hydrocarbons.

While these studies may not resolve the contribution of this compound individually, the compound is an inherent component of the broader "alkenes" or "gasoline vapor" source profiles identified in urban and industrial areas.

Role in Tropospheric Photochemistry

Once in the troposphere, this compound actively participates in photochemical reactions, primarily driven by sunlight. These reactions contribute to the formation of harmful secondary air pollutants that are the main components of photochemical smog.

The atmospheric oxidation of this compound is a key process in the formation of ground-level ozone (O3) and Secondary Organic Aerosols (SOA). The potential of a VOC to create ozone is often quantified by its Ozone Formation Potential (OFP), which can be calculated using Maximum Incremental Reactivity (MIR) coefficients. Alkenes, due to their high reactivity with the hydroxyl radical (OH), generally exhibit significant OFPs. mdpi.com The oxidation of alkenes in the presence of nitrogen oxides (NOx) leads to chemical cycles that catalytically produce ozone. mdpi.com

Furthermore, the oxidation products of this compound can have lower volatility than the parent compound. These products can partition into the aerosol phase, either by condensing onto existing particles or by forming new particles. This process contributes to the formation of SOA, which has significant impacts on climate and human health. Studies on linear alkenes have shown that for molecules with seven or more carbon atoms, aerosol formation is more pronounced. nih.govresearchgate.net While this compound is a C6 alkene, its oxidation can lead to products that contribute to SOA mass, particularly through second-generation reactions that form very low volatility compounds. nih.govresearchgate.net

Table 1: Ozone Formation Potential Data Data for a representative C6 alkene.

| Compound | MIR (g O3 / g VOC) |

|---|---|

| 1-Hexene | 5.49 |

Photochemical smog is a complex mixture of pollutants formed when VOCs and NOx react in the presence of sunlight. The process is initiated by the photolysis of nitrogen dioxide (NO2), which produces a ground-state oxygen atom that then combines with molecular oxygen (O2) to form ozone (O3).

The role of this compound in this process begins with its reaction with the hydroxyl radical (OH), the primary daytime oxidant in the troposphere. This reaction is rapid and proceeds mainly via OH addition to the double bond, forming a hydroxyalkyl radical. This radical quickly reacts with O2 to form a hydroxyalkyl peroxy radical (RO2). In a NOx-rich environment, the RO2 radical reacts with nitric oxide (NO), converting it to NO2. This step is crucial as it accelerates ozone formation by preventing NO from scavenging O3 and by producing more NO2 for photolysis. The resulting alkoxy radical (RO) can then undergo further reactions, including decomposition or isomerization, leading to a variety of stable, oxygenated products and propagating the radical chain reactions that drive smog formation.

Atmospheric Degradation Pathways

The atmospheric lifetime of this compound is determined by the rates of its reactions with key atmospheric oxidants. The primary degradation pathways involve reactions with the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO3) at night, and ozone (O3) throughout the day and night.

The dominant loss process for alkenes in the atmosphere is typically their reaction with the OH radical. The rate constant for the reaction of OH with similar C6 alkenes is on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to an atmospheric lifetime of only a few hours during the daytime.

At night, in polluted environments, the reaction with the nitrate radical (NO3) becomes a significant degradation pathway. nih.gov Reactions of NO3 with alkenes are rapid and contribute to nighttime chemical processing of VOCs. nih.gov

Ozonolysis, the reaction with ozone, is another important degradation pathway for alkenes. wikipedia.org The reaction of ozone with 3-methyl-2-pentene proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide. wikipedia.orgbrainly.commsu.edu This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate. brainly.commsu.edu For this compound, this cleavage results in the formation of acetaldehyde (B116499) and 2-butanone (B6335102). The Criegee intermediates are highly reactive species that can be stabilized or react further to produce other atmospheric compounds, including OH radicals.

Table 2: Atmospheric Degradation Products

| Reactant | Pathway | Major Products |

|---|---|---|

| This compound | Ozonolysis | Acetaldehyde, 2-Butanone |

| This compound | Reaction with OH | Oxygenated VOCs (aldehydes, ketones, nitrates) |

| This compound | Reaction with NO3 | Organic nitrates, carbonyl compounds |

Mechanisms and Products of Atmospheric Ozonolysis

The reaction with ozone (O₃) is a significant atmospheric removal pathway for alkenes. The ozonolysis of this compound proceeds through the Criegee mechanism, which involves the 1,3-dipolar cycloaddition of ozone to the C=C double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). This primary ozonide rapidly decomposes by cleaving the O-O and C-C bonds of the five-membered ring.

For the asymmetric alkene this compound, this decomposition can occur through two pathways, yielding two pairs of a carbonyl compound and a Criegee intermediate (CI):

Pathway A: Forms acetaldehyde (CH₃CHO) and a Criegee intermediate, (CH₃)(C₂H₅)COO.

Pathway B: Forms 2-butanone (CH₃COC₂H₅) and a Criegee intermediate, CH₃CHOO.

The initially formed Criegee intermediates possess a significant amount of internal energy. They can be collisionally stabilized by other atmospheric molecules (M) or undergo unimolecular decomposition. The stabilized Criegee intermediates (sCIs) can then react with various atmospheric trace gases.

Fate of Criegee Intermediates:

Unimolecular Reactions: Energetically excited CIs can isomerize and decompose, a key pathway being the formation of hydroxyl (OH) radicals. For example, the CH₃CHOO intermediate can isomerize to a vinyl hydroperoxide which then decomposes to produce an OH radical.

Bimolecular Reactions: Stabilized CIs are known to react with water vapor (H₂O), sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and organic acids. The reaction with water vapor, due to its high atmospheric concentration, is a major sink for sCIs and typically leads to the formation of α-hydroxyalkyl hydroperoxides, which can further decompose to carbonyls and other products. Reactions with SO₂ are particularly significant as they efficiently form sulfuric acid (H₂SO₄), a key component in new particle formation and aerosol growth.

The primary stable carbonyl products from the ozonolysis of this compound are acetaldehyde and 2-butanone. The formation of OH radicals from the decomposition of the Criegee intermediates is a crucial aspect of this reaction, as it influences the self-cleaning capacity of the atmosphere.

Table 1: Primary Products of this compound Ozonolysis

| Reactant | Oxidant | Primary Carbonyl Products | Criegee Intermediates (CIs) |

| This compound | O₃ | Acetaldehyde, 2-Butanone | CH₃CHOO, (CH₃)(C₂H₅)COO |

Reactions with Key Atmospheric Oxidants, e.g., Hydroxyl Radicals (OH)

During daylight hours, the primary atmospheric degradation pathway for most alkenes is the reaction with the hydroxyl radical (OH). This reaction is typically very fast, proceeding mainly via the electrophilic addition of the OH radical to the electron-rich C=C double bond.

For this compound, the OH radical can add to either of the two carbon atoms forming the double bond, leading to the formation of two possible β-hydroxyalkyl radicals:

Addition to C2: Forms CH₃CH(OH)-C•(CH₃)C₂H₅ (a tertiary radical)

Addition to C3: Forms CH₃CH•-C(OH)(CH₃)C₂H₅ (a secondary radical)

The formation of the more stable tertiary radical (addition to C2) is generally favored.

Following their formation, these hydroxyalkyl radicals react rapidly with molecular oxygen (O₂) in the atmosphere to form β-hydroxyalkyl peroxy radicals (RO₂). The subsequent fate of these peroxy radicals is complex and depends on the concentration of nitrogen oxides (NOₓ).

In high-NOₓ environments (typical of urban and polluted areas), the RO₂ radicals will primarily react with nitric oxide (NO) to form β-hydroxyalkoxy radicals (RO) and nitrogen dioxide (NO₂). The alkoxy radicals can then decompose by C-C bond scission or isomerize. This reaction sequence is a key driver of photochemical smog and ozone formation.

In low-NOₓ environments (characteristic of remote, pristine regions), the RO₂ radicals are more likely to react with the hydroperoxyl radical (HO₂) or other RO₂ radicals. These reactions typically lead to the formation of more stable products like hydroperoxides and alcohols, which can contribute to the formation of secondary organic aerosols (SOA).

No direct experimental rate constant for the reaction of OH with this compound has been identified in the reviewed literature. However, a reliable estimate can be made using Structure-Activity Relationships (SARs). The SAR developed by Peeters et al. (2007) for OH addition to alkenes provides a method to calculate site-specific and total rate constants nih.gov. Given that this compound is a tri-substituted alkene, a high reaction rate constant is expected. For comparison, the rate constant for the structurally similar 2-methyl-2-butene (B146552) is approximately 8.69 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ bohrium.com. The rate constant for this compound is expected to be of a similar magnitude.

Table 2: Estimated Reaction Rate Constant for this compound with OH

| Reactant | Oxidant | Estimated Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Primary Reaction Pathway |

| This compound | OH | ~8.7 x 10⁻¹¹ (by analogy with 2-methyl-2-butene) | Electrophilic addition to the C=C double bond |

Environmental Fate and Transport Considerations in Atmospheric Compartments

The environmental fate of this compound in the atmosphere is dictated by its atmospheric lifetime, which is determined by the rates of its reactions with the primary atmospheric oxidants: OH radicals, O₃, and to a lesser extent, the nitrate radical (NO₃), which is most significant at night.

The atmospheric lifetime (τ) of a VOC with respect to a specific oxidant (X) can be calculated using the following equation:

τₓ = 1 / (kₓ[X])

where kₓ is the rate constant for the reaction with oxidant X, and [X] is the average atmospheric concentration of that oxidant.